1-(2-Fluoroethyl)piperazine is a chemical compound that belongs to the piperazine family, characterized by the presence of a fluorinated ethyl group. It has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a pharmacophore in various therapeutic agents.
The compound is classified under the category of organic compounds, specifically as a piperazine derivative. Its molecular formula is , indicating the presence of fluorine, carbon, hydrogen, and nitrogen atoms. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(2-fluoroethyl)piperazine, and it is often utilized in the synthesis of pharmaceuticals and radioligands for imaging techniques.
The synthesis of 1-(2-Fluoroethyl)piperazine typically involves the alkylation of piperazine with 2-fluoroethyl halides. Common methods include:
The molecular structure of 1-(2-Fluoroethyl)piperazine features a piperazine ring with a fluorinated ethyl group attached to one of its nitrogen atoms. The compound can be represented structurally as follows:
Key Data:
1-(2-Fluoroethyl)piperazine can participate in various chemical reactions including:
For example, in one synthesis pathway, 1-(2-Fluoroethyl)piperazine is reacted with various aromatic compounds to yield piperazine-based drugs that target specific receptors in the central nervous system.
The mechanism of action for compounds containing 1-(2-Fluoroethyl)piperazine often involves their interaction with neurotransmitter receptors. For instance:
1-(2-Fluoroethyl)piperazine exhibits several notable physical and chemical properties:
The compound should be stored under inert atmospheres and away from light to prevent degradation.
1-(2-Fluoroethyl)piperazine has significant applications in scientific research, particularly in:
Piperazine—a six-membered heterocycle featuring two opposing nitrogen atoms—is a cornerstone of modern medicinal chemistry due to its exceptional versatility in drug design. As a privileged scaffold, it enables precise three-dimensional positioning of pharmacophoric groups while enhancing key pharmacokinetic properties. The scaffold’s conformational flexibility allows adaptation to diverse biological targets, and its basic nitrogen atoms (pKa ~9.5) improve aqueous solubility and bioavailability through salt formation [4] [9]. Approximately 23.5% of FDA-approved small-molecule drugs (2011–2023) contain piperazine, spanning antitumor, antimicrobial, and central nervous system (CNS) therapeutics [4] [8].
Table 1: Therapeutic Applications of Piperazine-Containing Drugs
Therapeutic Area | Drug Examples | Biological Target |
---|---|---|
Anticancer | Palbociclib, Ribociclib | CDK4/6 inhibitors |
Antidepressant | Vortioxetine | Multimodal serotonergic activity |
Antimicrobial | Ciprofloxacin | DNA gyrase |
Anthelmintic | Piperazine citrate | GABA receptor agonist in parasites |
Piperazine’s utility extends to natural product hybrid design, where it bridges hydrophobic bioactive molecules (e.g., flavonoids, chalcones) and hydrophilic domains, optimizing log P values and membrane permeability. For example, oroxylin A–piperazine hybrids exhibit 5–20-fold enhanced cytotoxicity (IC₅₀ = 1.42–9.52 µM) compared to the parent compound [4].
Fluorine incorporation—particularly via fluoroalkyl groups—confers strategic advantages to drug molecules. The C-F bond’s high strength (485 kJ/mol) and low polarizability enhance metabolic stability, while fluorine’s strong electronegativity (3.98 Pauling scale) modulates pKa, lipophilicity, and binding affinity [6]. The 2-fluoroethyl group (-CH₂CH₂F) specifically balances these effects:
Table 2: Impact of 2-Fluoroethyl vs. Ethyl Substitution
Property | Ethyl Derivative | 2-Fluoroethyl Derivative |
---|---|---|
Metabolic Half-life | ~2.1 hours | ~4.8 hours |
log D₇.₄ | 1.9 | 2.4 |
hERG Inhibition | Moderate | Reduced |
Fluorinated alkyl groups also serve as bioisosteres for labile moieties. For instance, replacing hydroxyl groups with fluorine in piperazine derivatives minimizes off-target interactions while preserving steric bulk [6].
1-(2-Fluoroethyl)piperazine (CAS: 541505-04-8) emerged as a specialized synthon in the early 2000s, bridging classical piperazine chemistry and fluorinated drug design. Its synthesis was first reported via nucleophilic substitution of piperazine with 1-bromo-2-fluoroethane, yielding the monosubstituted derivative [7]. Early applications focused on:
Table 3: Key Milestones in Development
Year | Development | Application Focus |
---|---|---|
2004 | First scalable synthesis reported | Synthetic methodology |
2015 | Hybridization with natural product scaffolds | Anticancer agents |
2019 | CA inhibition studies | Enzyme-targeted therapeutics |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7